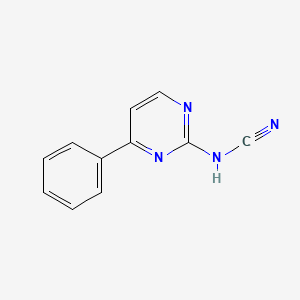

(4-Phenylpyrimidin-2-yl)cyanamide

Description

Significance of the Pyrimidine (B1678525) Scaffold in Synthetic Organic Chemistry

The pyrimidine scaffold is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. nih.gov This structural motif is of paramount importance in the realm of medicinal chemistry, as it is a core component of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine (B1217682) (vitamin B1), and a wide array of synthetic drugs. nih.govbohrium.comjuniperpublishers.com The presence of the pyrimidine ring in these essential biomolecules underscores its significance in biological processes. juniperpublishers.com

The versatility of the pyrimidine ring allows for extensive structural modifications, making it a "privileged scaffold" in drug discovery. bohrium.com Synthetic chemists have developed numerous methods to access a diverse range of substituted pyrimidines, which have been investigated for a broad spectrum of pharmacological activities. jclmm.comresearchgate.net These include, but are not limited to, anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and cardiovascular applications. nih.govorientjchem.orgjacsdirectory.com The ability to functionalize the pyrimidine ring at various positions enables the fine-tuning of a molecule's physicochemical properties and biological activity, making it a highly attractive target for the development of new therapeutic agents. bohrium.comresearchgate.net

Role of the Cyanamide (B42294) Moiety as a Versatile Functional Group in Heterocyclic Synthesis

The cyanamide moiety (–N–C≡N) is a unique and highly reactive functional group that serves as a valuable building block in the synthesis of nitrogen-containing heterocycles. nih.govresearchgate.net Its chemical character is defined by the duality of a nucleophilic amino nitrogen and an electrophilic nitrile carbon, allowing it to participate in a wide array of chemical transformations. nih.gov This versatility makes cyanamides attractive intermediates for constructing more complex molecular architectures, including amidines, guanidines, and various heterocyclic systems. researchgate.netcardiff.ac.uk

In heterocyclic synthesis, the cyanamide group can undergo cycloaddition reactions, act as a precursor for multicomponent reactions, and participate in radical-based cyclizations. nih.govnih.gov For instance, the carbon-nitrogen triple bond of cyanamides can readily participate in [3 + 2] and [2 + 2 + 2] cycloadditions, leading to the formation of five- and six-membered heterocyclic rings, respectively. nih.gov Furthermore, the N–CN bond can be cleaved to provide either an electrophilic cyanating agent or an amino-transfer group, offering pathways to the aminocyanation of carbon-carbon multiple bonds. nih.gov The ability of the cyanamide moiety to act as a linchpin in the assembly of complex nitrogen-rich molecules highlights its significance in synthetic organic chemistry. researchgate.net

Overview of (4-Phenylpyrimidin-2-yl)cyanamide within the Context of Pyrimidinyl Cyanamide Derivatives

This compound is a specific derivative that embodies the convergence of the pyrimidine scaffold and the cyanamide functional group. While detailed research findings on this exact compound are not extensively reported in the provided search results, its structure suggests its role as a key intermediate in the synthesis of more complex molecules. For instance, related compounds like N-(4,6-dimethylpyrimidin-2-yl)cyanamide have been utilized as precursors for the synthesis of N,N'-disubstituted guanidines. researchgate.net

The synthesis of pyrimidine derivatives often involves multicomponent reactions. One such approach, the Biginelli-type reaction, has been employed to prepare 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine derivatives using cyanamide as a key building block. researchgate.net This suggests that a plausible synthetic route to this compound could involve the condensation of a phenyl-substituted 1,3-dicarbonyl compound, an aldehyde, and cyanamide or a derivative thereof.

The reactivity of this compound is expected to be dictated by both the pyrimidine ring and the cyanamide group. The pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions, while the cyanamide moiety offers a site for nucleophilic attack at the nitrile carbon and electrophilic attack at the nitrogen. This dual reactivity makes it a versatile intermediate for the construction of fused heterocyclic systems and other complex structures. The study of such derivatives contributes to the broader understanding of the chemical space occupied by pyrimidinyl cyanamides and their potential for generating novel compounds with interesting biological or material properties.

Chemical and Physical Properties

| Property | Value | Source |

| Cyanamide | ||

| Molecular Formula | CH2N2 | wikipedia.org |

| Molecular Weight | 42.040 g/mol | wikipedia.org |

| Melting Point | 44 °C (111 °F; 317 K) | wikipedia.org |

| Boiling Point | 260 °C (500 °F; 533 K) (decomposes) | wikipedia.org |

| Density | 1.28 g/cm³ | wikipedia.org |

| Solubility in Water | 85 g/100 ml (25 °C) | wikipedia.org |

| This compound | ||

| Molecular Formula | C11H8N4 | Inferred |

| Molecular Weight | 196.21 g/mol | Inferred |

Structure

3D Structure

Properties

IUPAC Name |

(4-phenylpyrimidin-2-yl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c12-8-14-11-13-7-6-10(15-11)9-4-2-1-3-5-9/h1-7H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWJEAXKOHSNFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Diffraction Based Structural Elucidation of 4 Phenylpyrimidin 2 Yl Cyanamide

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments, which is a critical step in confirming the molecular formula of (4-Phenylpyrimidin-2-yl)cyanamide. mdpi.comcsic.es HRMS is a key tool in differentiating between compounds with the same nominal mass but different elemental compositions. nih.gov

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. chemrxiv.org ESI-MS typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the determination of the molecular weight. Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, can provide detailed structural information. The fragmentation patterns observed in the ESI-MS/MS spectra are influenced by the substituents on the molecule. For instance, in related pyridinone structures, common fragmentation pathways include the loss of small molecules like water, hydrogen cyanide, or benzene. researchgate.net The analysis can be performed in both positive and negative ion modes to gather comprehensive data. ekb.eg

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle of this method lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies, providing a unique "fingerprint" of the molecule.

For this compound, the IR spectrum is expected to exhibit several key absorption bands that confirm the presence of its constituent functional groups. The most prominent of these is the stretching vibration of the cyanamide (B42294) group's nitrile (C≡N) bond. This typically appears as a sharp, strong absorption band in the region of 2240-2200 cm⁻¹. The precise position of this band can be influenced by the electronic environment of the cyanamide group.

The presence of the phenyl and pyrimidine (B1678525) rings would be confirmed by a series of characteristic bands. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. The carbon-carbon double bond (C=C) stretching vibrations within the aromatic rings typically give rise to a group of medium to weak absorptions in the 1600-1450 cm⁻¹ region. Additionally, C-N stretching vibrations from the pyrimidine ring and the link to the cyanamide group would be expected in the fingerprint region (below 1400 cm⁻¹), although their assignment can be complex due to overlapping vibrations.

A representative, though not experimentally verified for this specific compound, IR data table for this compound is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |

| Nitrile (C≡N) | Stretching | 2240-2200 | Strong, Sharp |

| Aromatic C=C | Stretching | 1600-1450 | Medium to Weak |

| Pyrimidine Ring C=N | Stretching | ~1580-1550 | Medium to Strong |

| C-N | Stretching | 1350-1250 | Medium |

This table is based on typical IR absorption frequencies for the respective functional groups and does not represent experimentally measured data for this compound.

Elemental Analysis for Stoichiometric Composition Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the empirical formula of a newly synthesized molecule.

The experimentally determined percentages of each element are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.

For this compound, with a molecular formula of C₁₁H₇N₅, the theoretical elemental composition would be:

| Element | Theoretical Mass Percentage (%) |

| Carbon (C) | 63.15 |

| Hydrogen (H) | 3.37 |

| Nitrogen (N) | 33.48 |

An experimental elemental analysis of a pure sample of this compound would be expected to yield values very close to these theoretical percentages, typically within a ±0.4% margin of error.

Computational and Theoretical Investigations of 4 Phenylpyrimidin 2 Yl Cyanamide and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For (4-Phenylpyrimidin-2-yl)cyanamide, DFT calculations, often employing the B3LYP functional with a 6-31G* basis set, are instrumental in determining its optimized geometry and electronic properties. nih.gov

Molecular Geometry Optimization (Bond Lengths, Bond Angles, Dihedral Angles)

The optimization of the molecular geometry of this compound reveals the most stable three-dimensional arrangement of its atoms. This process minimizes the energy of the molecule to predict key structural parameters.

Bond Angles: The bond angles within the pyrimidine (B1678525) and phenyl rings are predicted to be close to 120°, consistent with their aromatic character. The angles involving the substituent groups, the phenyl and cyanamide (B42294) moieties, will deviate based on steric and electronic effects.

Dihedral Angles: A key parameter is the dihedral angle between the planes of the phenyl and pyrimidine rings. This angle is influenced by the steric hindrance between the ortho-hydrogens of the phenyl group and the atoms of the pyrimidine ring. Theoretical calculations can predict whether the molecule adopts a planar or a twisted conformation. A more planar structure would imply greater π-conjugation between the two ring systems.

Table 1: Representative Theoretical Geometric Parameters for this compound

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| Pyrimidine C-N | ~1.34 - 1.38 |

| Pyrimidine C-C | ~1.39 - 1.42 |

| Phenyl C-C | ~1.39 - 1.40 |

| C(pyrimidine)-C(phenyl) | ~1.48 |

| C(pyrimidine)-N(cyanamide) | ~1.35 |

| N-C≡N (cyanamide) | ~1.16 |

| Bond Angles (°) | |

| C-N-C (in pyrimidine) | ~115 - 120 |

| N-C-N (in pyrimidine) | ~120 - 125 |

| C-C-C (in phenyl) | ~120 |

| Dihedral Angle (°) | |

| Phenyl-Pyrimidine | ~20 - 40 |

Note: These values are illustrative and based on DFT calculations for analogous phenylpyrimidine systems. Actual values would require specific calculations for this compound.

Electronic Properties (e.g., HOMO-LUMO Energies, Dipole Moments, Charge Distribution)

The electronic properties of this compound are critical for understanding its reactivity and intermolecular interactions.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests that the molecule is more polarizable and reactive. For phenylpyrimidine derivatives, the HOMO is often localized on the phenyl ring and the pyrimidine nitrogen atoms, while the LUMO can be distributed over the pyrimidine ring and electron-withdrawing substituents.

Charge Distribution: Analysis of the charge distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, identifies the electron-rich and electron-poor regions of the molecule. The nitrogen atoms of the pyrimidine and cyanamide groups are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and parts of the carbon framework will exhibit positive potential.

Table 2: Representative Theoretical Electronic Properties for this compound

| Property | Predicted Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 5.0 eV |

| Dipole Moment | ~ 3 - 5 Debye |

Note: These values are illustrative and based on DFT calculations for analogous phenylpyrimidine systems. Actual values would require specific calculations for this compound.

Quantum Chemical Calculations for Reaction Energetics and Pathways

Quantum chemical calculations are essential for exploring the potential chemical reactions of this compound, providing insights into reaction thermodynamics and kinetics.

Transition State Theory (TST) and Kinetic Parameter Calculations

Transition State Theory (TST) can be used in conjunction with quantum chemical calculations to estimate the rates of chemical reactions. By locating the transition state structures on the potential energy surface, the activation energy for a given reaction can be determined. This allows for the calculation of kinetic parameters, such as the rate constant, which are crucial for predicting how fast a reaction will proceed under specific conditions. For instance, the reactivity of the cyanamide group in cyclization reactions can be modeled to predict the feasibility and rate of such transformations.

Elucidation of Reaction Mechanisms

Theoretical calculations can elucidate the step-by-step mechanism of chemical reactions involving this compound. This involves identifying all intermediates and transition states along a proposed reaction pathway. For example, in the synthesis of related 2-cyanoimino-3,4-dihydro-1H-pyrimidine systems, mechanistic studies have shown the importance of intermediates formed through the reaction of cyanamide with other components. researchgate.net Computational studies can map out the energy profile of such reactions, helping to understand the role of catalysts and reaction conditions. researchgate.net

Theoretical Studies on the Intrinsic Reactivity of Cyanamide and Pyrimidine Systems

The intrinsic reactivity of the cyanamide and pyrimidine moieties in this compound can be explored through various theoretical concepts.

The pyrimidine ring is an electron-deficient aromatic system, which influences its reactivity towards nucleophiles. The presence of the phenyl substituent at the 4-position and the cyanamide group at the 2-position will modulate this reactivity. The cyanamide group itself is a versatile functional group that can act as both a nucleophile (through the amino nitrogen) and an electrophile (at the nitrile carbon).

Theoretical studies on related systems have investigated the tautomeric equilibria, such as the amine-imine tautomerism in 2-aminopyrimidines. researchgate.netresearchgate.net Similar studies on this compound could reveal the relative stabilities of different tautomeric forms, which would have significant implications for its chemical behavior. The reaction of the cyanamide group in multicomponent reactions to form more complex heterocyclic systems is another area where theoretical studies can provide valuable insights into the reaction mechanism and the factors controlling product formation. researchgate.net

Coordination Chemistry of Pyrimidinyl Cyanamides

Pyrimidine-Based Ligands in Metal Complex Synthesis

The pyrimidine (B1678525) core is a versatile building block in coordination chemistry. As a heterocyclic aromatic diamine, it possesses two nitrogen atoms that can act as Lewis bases, donating their lone pair of electrons to form coordinate bonds with metal ions. The coordination can occur in a monodentate fashion, with only one of the ring nitrogens binding to the metal, or in a bidentate manner, where both nitrogen atoms chelate the same metal center or bridge between two different metal ions. The electronic and steric properties of substituents on the pyrimidine ring play a crucial role in determining the coordination mode and the stability of the resulting metal complexes.

Cyanamide (B42294) as a Ligand in Transition Metal Complexes

The cyanamide anion ([NCN]²⁻) and its protonated forms (HNCN⁻ and H₂NCN) are also well-established ligands in coordination chemistry. The cyanamide group can coordinate to metal ions in various ways, including monodentate coordination through one of its nitrogen atoms or bridging between multiple metal centers. The presence of both a nitrile-like nitrogen and an amido-like nitrogen allows for diverse binding possibilities. For instance, novel zinc(II) complexes with cyanamide ligands have been synthesized and characterized, showcasing the potential of this functional group in the construction of new coordination compounds.

Synthetic Approaches to Metal Complexes Incorporating (4-Phenylpyrimidin-2-yl)cyanamide as a Ligand

Due to the absence of specific literature on the metal complexes of this compound, any discussion of synthetic approaches remains speculative. In general, the synthesis of such complexes would likely involve the reaction of a suitable metal salt with the this compound ligand in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry of the reactants would be critical parameters to control the formation of the desired complex. The synthesis of the ligand itself, this compound, has been reported, and it is commercially available, which would be the starting point for any exploratory synthetic work in this area.

Spectroscopic and Structural Characterization of Metal-Pyrimidinyl Cyanamide Complexes

Similarly, without any reported examples of metal complexes of this compound, a detailed account of their spectroscopic and structural characterization is not possible. However, based on the general knowledge of coordination chemistry, one would expect a suite of analytical techniques to be employed for their characterization. These would include:

Infrared (IR) Spectroscopy: To identify the coordination of the pyrimidine ring and the cyanamide group by observing shifts in the characteristic vibrational frequencies of their N-H, C=N, and C≡N bonds upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the structure of the ligand and its changes upon coordination.

X-ray Crystallography: To determine the precise three-dimensional structure of the metal complex, including bond lengths, bond angles, and the coordination geometry around the metal center.

UV-Visible Spectroscopy: To study the electronic transitions within the complex and provide information about the coordination environment of the metal ion.

Elemental Analysis: To confirm the empirical formula of the synthesized complexes.

Until research is undertaken and published on the coordination chemistry of this compound, the specifics of its behavior as a ligand and the properties of its metal complexes will remain an open question in the field of inorganic chemistry.

Q & A

Basic: What synthetic methodologies are recommended for (4-Phenylpyrimidin-2-yl)cyanamide, and how can reaction yields be optimized?

Methodological Answer:

The compound can be synthesized via multicomponent reactions (MCRs) involving cyanamide, aryl aldehydes, and ketones. For example, Hulme et al. (2008) demonstrated that 4-aryl-2-cyanoimino-pyrimidines are accessible through a one-pot reaction using cyanamide as a building block . To optimize yields:

- Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates.

- Adjust temperature (80–100°C) and catalyst loading (e.g., 5 mol% Lewis acids like ZnCl₂).

- Incorporate electron-withdrawing substituents on the phenyl ring to enhance cyclization efficiency .

Basic: How should researchers validate the structural integrity and purity of this compound?

Methodological Answer:

- Spectroscopic Characterization :

- Chromatographic Purity :

- Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to achieve >95% purity .

Advanced: How does the electronic configuration of this compound influence its reactivity in catalytic systems?

Methodological Answer:

The pyrimidine ring’s electron-deficient nature and cyanamide’s nucleophilic cyanide group enable dual reactivity:

- Electrophilic Aromatic Substitution : The phenyl group directs substitutions to the pyrimidine’s 5-position.

- Coordination Chemistry : The cyanamide nitrogen can bind to transition metals (e.g., Pd, Cu), facilitating cross-coupling reactions. Computational studies (DFT) are recommended to map charge distribution and active sites .

Advanced: How can researchers reconcile contradictory data on dose-dependent biological effects of cyanamide derivatives?

Methodological Answer:

Contradictions in dose-response studies (e.g., shows 1.25% cyanamide enhances bud sprouting, while 3.5% inhibits it) require:

- Meta-Analysis : Pool data from multiple studies (e.g., 2009–2013 vineyard trials) to identify environmental confounders (e.g., temperature, soil pH) .

- Controlled Replication : Standardize application timing (e.g., post-priming phase) and adjuvant use (e.g., 3% oil to improve absorption) .

- Mechanistic Studies : Use transcriptomics to differentiate gene expression patterns at varying doses .

Advanced: What role can this compound play in material science, particularly for photocatalytic applications?

Methodological Answer:

Cyanamide derivatives are precursors for graphitic carbon nitride (g-CN) materials. To design photocatalytic systems:

- Pore Structure Optimization : Adjust the SiO₂/cyanamide ratio during templating to enhance surface area (e.g., 12 nm SiO₂ yields mpg-CN with 150 m²/g surface area) .

- Bandgap Engineering : Introduce phenyl groups to reduce the bandgap (e.g., from 2.7 eV to 2.3 eV), enabling visible-light activation .

- Performance Testing : Use photoelectrochemical cells to quantify H₂ evolution rates (µmol h⁻¹ g⁻¹) under AM 1.5G irradiation .

Basic: What experimental frameworks assess the compound’s stability under environmental or physiological conditions?

Methodological Answer:

- Hydrolytic Stability : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours; monitor degradation via LC-MS .

- Thermal Stability : Perform TGA/DSC to determine decomposition thresholds (e.g., >200°C for cyanamide derivatives) .

- Microbial Degradation : Use soil slurry assays (e.g., acidic celery soil) to track microbial biomass shifts via phospholipid fatty acid (PLFA) analysis .

Advanced: Can this compound model prebiotic polymerization reactions, as seen in cyanamide-mediated peptide formation?

Methodological Answer:

Cyanamide is known to catalyze amino acid polymerization under prebiotic conditions . For experimental replication:

- Reaction Setup : Simulate early Earth conditions (e.g., UV light, aqueous cyanamide, and glycine/alanine).

- Product Analysis : Use MALDI-TOF to detect oligomers (2–5 residues) .

- Kinetic Studies : Vary cyanamide concentration (0.1–1.0 M) to establish rate constants for peptide bond formation .

Advanced: How do structural modifications of this compound affect its bioactivity in plant physiology studies?

Methodological Answer:

- Substituent Effects : Replace the phenyl group with halogenated aromatics (e.g., 4-Cl-phenyl) to enhance lipid solubility and bud-penetration efficiency .

- Dose-Response Profiling : Conduct field trials with randomized block designs (6 replicates per dose) to quantify sprouting rates and flowering time .

- Toxicity Screening : Use cell viability assays (e.g., grapevine callus cultures) to establish LC₅₀ values and avoid phytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.